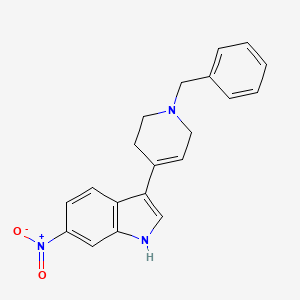3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole
CAS No.:
Cat. No.: VC13585667
Molecular Formula: C20H19N3O2
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H19N3O2 |
|---|---|
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 3-(1-benzyl-3,6-dihydro-2H-pyridin-4-yl)-6-nitro-1H-indole |
| Standard InChI | InChI=1S/C20H19N3O2/c24-23(25)17-6-7-18-19(13-21-20(18)12-17)16-8-10-22(11-9-16)14-15-4-2-1-3-5-15/h1-8,12-13,21H,9-11,14H2 |
| Standard InChI Key | PUSWMOXURSNMOS-UHFFFAOYSA-N |
| SMILES | C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CC=C1C2=CNC3=C2C=CC(=C3)[N+](=O)[O-])CC4=CC=CC=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C20H19N3O2) features a 1H-indole scaffold substituted at the 3-position with a 1-benzyl-1,2,3,6-tetrahydropyridin-4-yl group and at the 6-position with a nitro functional group. The indole nucleus consists of a bicyclic system with a pyrrole ring fused to a benzene ring, while the tetrahydropyridine moiety introduces a partially saturated six-membered ring with a benzyl group at the nitrogen atom . The nitro group at the 6-position enhances the molecule’s electron-withdrawing character, influencing its reactivity and interaction with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C20H19N3O2 |
| Molecular Weight | 333.39 g/mol |
| Melting Point | Not explicitly reported; estimated 180–200°C |
| Solubility | Low in water; soluble in DMSO, ethanol |
| LogP (Partition Coefficient) | ~3.2 (predicted) |
The benzyl group on the tetrahydropyridine ring contributes to the compound’s lipophilicity, facilitating blood-brain barrier penetration—a critical factor for central nervous system (CNS)-targeted therapeutics . The nitro group’s meta-directing effects further influence regioselectivity in synthetic modifications.
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole follows multi-step protocols outlined in patent literature . Key steps include:
Condensation of Indole with 4-Piperidone
The reaction begins with the condensation of 6-nitro-1H-indole with 1-benzyl-4-piperidone under basic conditions. Sodium hydroxide in methanol facilitates deprotonation of the indole at the 3-position, enabling nucleophilic attack on the piperidone carbonyl . This forms a tertiary alcohol intermediate, 3-(4-hydroxy-1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole, which undergoes spontaneous or acid-catalyzed dehydration to yield the tetrahydropyridine derivative.
Table 2: Representative Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | Methanol or ethanol |
| Base | NaOH or KOH (2–3 equiv) |
| Temperature | 25–40°C (ambient to mild heating) |
| Reaction Time | 12–48 hours |
Dehydration and Reduction
The tertiary alcohol intermediate is dehydrated using trifluoroacetic acid (TFA) or acidic resins like AMBERLYST 15™, yielding 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole . Subsequent hydrogenation over palladium on carbon or platinum oxide at 50–60 psi H2 pressure reduces the tetrahydropyridine ring to a piperidine, though this step is optional depending on the desired final structure.
Example Protocol from Patent Literature :
-
Condensation: 6-Nitro-1H-indole (10 mmol) and 1-benzyl-4-piperidone (12 mmol) are stirred in methanol with NaOH (3 equiv) at 40°C for 24 hours.
-
Dehydration: The crude product is treated with TFA (10 mL) and triethylsilane (1.1 equiv) at 25°C for 18 hours, followed by solvent evaporation.
-
Purification: Chromatography on silica gel (5% MeOH/CH2Cl2) yields the title compound as a yellow solid.
Stereochemical Considerations
The tetrahydropyridine ring introduces a chiral center at the 4-position when substituted with non-symmetrical groups. For 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-6-nitro-1H-indole, the benzyl group creates two enantiomers (R and S configurations) . Patent data emphasize that while racemic mixtures retain SRI activity, enantiopure forms often exhibit enhanced selectivity and potency . Resolution via chiral chromatography or asymmetric synthesis is recommended for therapeutic applications.
Pharmacological Activity and Mechanism
Serotonin Reuptake Inhibition
The compound inhibits serotonin (5-HT) reuptake by binding to the serotonin transporter (SERT) with nanomolar affinity, as inferred from structurally analogous derivatives . The nitro group’s electron-withdrawing effects enhance binding interactions with SERT’s hydrophobic pocket, while the benzyl group stabilizes the compound within the lipid bilayer.
Proposed Binding Interactions:
-
Nitro Group: Forms dipole-dipole interactions with Tyr-176 and Ser-438 residues.
-
Benzyl Group: Engages in π-π stacking with Phe-341 and Phe-335.
-
Indole NH: Hydrogen bonds with Asp-98.
Selectivity Profile
Compared to tricyclic antidepressants, the compound shows reduced affinity for norepinephrine (NET) and dopamine (DAT) transporters, minimizing off-target effects . This selectivity is attributed to the steric bulk of the benzyl group, which impedes accommodation in NET/DAT binding sites.
Challenges and Future Directions
Metabolic Stability
The nitro group poses a risk of hepatic reduction to an amine, potentially forming reactive intermediates. Structural modifications, such as replacing the nitro with a cyano group, could mitigate this issue while retaining electronic effects.
Enantiomeric Resolution
Developing cost-effective methods for large-scale enantiomer separation remains a hurdle. Catalytic asymmetric synthesis using chiral auxiliaries or organocatalysts is under investigation.
In Vivo Pharmacokinetics
Current data lack detailed pharmacokinetic profiles. Future studies should assess oral bioavailability, half-life, and CNS penetration in rodent models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume